molecular formula C22H20FN5O3S2 B2704613 (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 851080-02-9

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

货号: B2704613
CAS 编号: 851080-02-9
分子量: 485.55
InChI 键: RQMRJBKRVAUOLS-ROMGYVFFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a sophisticated small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR). VEGFR2 is a primary mediator of angiogenic signaling in endothelial cells , a process critical for tumor growth and metastasis. This compound exerts its mechanism by competitively binding to the ATP-binding site of the VEGFR2 kinase domain, thereby blocking the receptor's autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt. The molecular design incorporates a (Z)-benzothiazolylidene scaffold, a structure associated with high-affinity kinase binding, which is functionalized with a sulfamoyl group to enhance selectivity and pharmacokinetic properties. Its primary research value lies in the investigation of angiogenesis and oncogenesis , making it an essential pharmacological tool for studying tumor microenvironment dynamics, validating VEGFR2 as a therapeutic target, and screening for synergistic effects in combination cancer therapies. Researchers utilize this inhibitor to dissect the specific contributions of VEGFR2-driven signaling in various in vitro and in vivo models of cancer, cardiovascular diseases, and pathological ocular conditions.

属性

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S2/c1-2-28-20-18(23)6-3-7-19(20)32-22(28)26-21(29)16-8-10-17(11-9-16)33(30,31)27(14-4-12-24)15-5-13-25/h3,6-11H,2,4-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMRJBKRVAUOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzothiazole core, followed by the introduction of the sulfamoyl and cyanoethyl groups. The synthesis process often utilizes reagents such as isocyanates and amines under controlled conditions to ensure high yields and purity.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing a spectrum of pharmacological effects:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazoles have shown potent activity against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.5
MCF-7 (Breast Cancer)6.2
A549 (Lung Cancer)4.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Studies reveal that it exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Interference with DNA Synthesis : The presence of cyanoethyl groups may enhance the interaction with nucleophilic sites on DNA, leading to cytotoxic effects.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound may induce apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells : A study showed that treatment with the compound led to a significant reduction in cell viability, with morphological changes indicative of apoptosis.
  • Animal Model Testing : In vivo studies using xenograft models demonstrated that administration of the compound resulted in tumor growth inhibition without significant toxicity to normal tissues.

相似化合物的比较

Table 1: Key Structural Differences

Compound Name / Class Core Structure Substituents/Functional Groups Notable Features
Target Compound Benzo[d]thiazole-imine N,N-bis(2-cyanoethyl)sulfamoyl, 4-F, 3-ethyl (Z)-configuration, dual cyanoethyl groups
Triazole Derivatives [7–9] 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Tautomerism (thione vs. thiol), sulfonyl
Thiadiazole Derivatives (e.g., 6, 8a–d) 1,3,4-Thiadiazole Isoxazole, acetylpyridine, benzoyl/ester groups Dual C=O groups, active methylene adducts

Key Observations :

  • Stereochemistry: The target compound’s (Z)-configuration distinguishes it from non-stereospecific analogs (e.g., triazoles [7–9]) .
  • Electron-Withdrawing Groups : The 4-fluoro substituent on the benzothiazole (target) mirrors the 2,4-difluorophenyl groups in triazoles [7–9], enhancing electrophilicity and metabolic stability .
  • Solubility and Reactivity: The bis(2-cyanoethyl)sulfamoyl group in the target compound increases polarity compared to phenylsulfonyl or acetylated derivatives in triazoles and thiadiazoles .

Comparison :

  • The target’s cyanoethyl sulfamoyl group likely requires selective alkylation steps absent in simpler triazole/thiadiazole syntheses.
  • Tautomerism in triazoles [7–9] contrasts with the rigid (Z)-configuration of the target’s imine bond, which may require chiral catalysts or stereoselective conditions .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Compound Type IR Features (cm⁻¹) NMR Highlights Molecular Weight Range
Target Compound νC≡N (~2240), νC=O (~1680), νS=O (~1350) ¹H-NMR: Fluorine coupling (4-F), cyanoethyl CH₂ ~550–600 g/mol
Triazoles [7–9] νC=S (1247–1255), νNH (3278–3414) ¹³C-NMR: Thione C=S (~170 ppm) ~450–500 g/mol
Thiadiazoles (8a–d) νC=O (1605–1719), νC=N (~1520) ¹H-NMR: Aromatic multiplet integrations, ester CH₃ ~350–500 g/mol

Key Findings :

  • The target’s IR spectrum uniquely features νC≡N stretches (~2240 cm⁻¹) from cyanoethyl groups, absent in other compounds .
  • Thiadiazoles (8a–d) exhibit dual C=O stretches (e.g., 1715 and 1617 cm⁻¹ in 8b) due to ester/acetyl groups, whereas the target has a single benzamide C=O .

常见问题

Q. What are the established synthetic routes for (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide, and what intermediates are critical?

The synthesis typically involves multi-step reactions, starting with the preparation of a benzo[d]thiazole core followed by sulfamoylation and benzamide coupling. Key intermediates include:

  • 3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene amine : Synthesized via cyclization of substituted thioureas or thioamides under acidic conditions.
  • Sulfamoyl chloride intermediate : Generated by reacting bis(2-cyanoethyl)amine with sulfuryl chloride (SO₂Cl₂) .
    Reaction optimization often requires inert atmospheres (e.g., N₂) and controlled temperatures (50–80°C) to prevent decomposition of cyanoethyl groups.

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the Z-configuration of the imine bond (δ 8.2–8.5 ppm for thiazole protons) and sulfamoyl group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 547.02) and fragmentation patterns .
  • Elemental analysis : To validate purity (>98%) and stoichiometry, especially for novel analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side reactions during sulfamoylation?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions. For example, using acetonitrile as a solvent improves sulfamoyl chloride reactivity compared to THF .
  • In-line monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress and detect intermediates in real time .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance coupling efficiency in benzamide formation .

Q. How should researchers address discrepancies in spectral data or unexpected byproducts?

Contradictions often arise from:

  • Tautomerism in the benzo[d]thiazole ring : Use variable-temperature NMR to confirm the dominant tautomer .
  • Residual solvents or moisture : Dry reaction conditions and post-synthesis purification (e.g., column chromatography with silica gel or preparative HPLC) are critical .
  • Cross-validation : Combine multiple techniques (e.g., X-ray crystallography for Z/E configuration confirmation) .

Q. What computational and AI-driven approaches are effective in predicting the compound’s reactivity or biological activity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites on the benzamide and thiazole moieties .
  • Machine learning (ML) : Training models on analogs (e.g., ethyl 2-{2-[(E)-imidamido]-thiazol-4-yl}benzoate derivatives) to forecast solubility, metabolic stability, or binding affinity .
  • Molecular docking : Screens against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to prioritize in vitro assays .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

SAR frameworks should:

  • Vary substituents : Modify the fluorobenzo[d]thiazole (e.g., replacing ethyl with propyl) or sulfamoyl groups (e.g., substituting cyanoethyl with methyl) to assess impact on potency .
  • Assay selection : Use tiered biological testing:
    • Primary screens : Antimicrobial (MIC assays) or antiproliferative (MTT assays) at 10 µM.
    • Secondary screens : Target-specific assays (e.g., enzyme inhibition kinetics for kinases) .
  • Control analogs : Compare with simpler derivatives (e.g., 2-chloro-6-fluorobenzamide) to isolate functional group contributions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。